molecular formula C34H29N7O B1665199 Akt inhibitor VIII CAS No. 612847-09-3

Akt inhibitor VIII

Cat. No. B1665199
M. Wt: 551.6 g/mol
InChI Key: BIWGYFZAEWGBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akt inhibitor VIII is a cell-permeable quinoxaline compound that has been shown to potently, selectively, allosterically, and reversibly inhibit Akt1, Akt2, and Akt3 activity . It has been used in various studies due to its ability to inhibit Akt, a key regulator downstream of various growth factors and hormones .


Molecular Structure Analysis

The molecular structure of Akt inhibitor VIII is a quinoxaline compound . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . The structure of Akt inhibitor VIII allows it to bind to the PH domain of Akt, thereby inhibiting its activity .


Chemical Reactions Analysis

Akt inhibitor VIII interacts with Akt1, Akt2, and Akt3 in a potent, selective, allosteric, and reversible manner . It has been shown to increase anti-proliferation induced by furanodiene in human breast cancer cell MCF-7 . The interaction of Akt inhibitor VIII with Akt is complex and involves various chemical reactions .


Physical And Chemical Properties Analysis

Akt inhibitor VIII is a crystalline solid . Its chemical formula is C34H29N7O, and it has a molecular weight of 551.64 g/mol . These properties are important for its function as an Akt inhibitor.

Scientific Research Applications

  • Prostate Cancer Treatment

    • Akt inhibitor VIII sensitizes prostate tumor cells to apoptotic stimuli .
    • This means that the inhibitor can make prostate cancer cells more susceptible to programmed cell death, which is a key strategy in cancer treatment .
  • Cervical Carcinoma Treatment

    • Akt inhibitor VIII has been found to sensitize cervical carcinoma cells to apoptotic stimuli .
    • This suggests that the inhibitor could potentially enhance the effectiveness of treatments aimed at inducing apoptosis in cervical cancer cells .
  • Cell Migration Inhibition

    • Akt inhibitor VIII has been shown to block mitosis and inhibit the migration of HeLa cells .
    • This could have implications for the treatment of cancers where cell migration plays a key role in disease progression .
  • Metabolism

    • Akt inhibitor VIII reduces insulin-dependent gene repression in liver cells, leading to reduced insulin sensitivity .
    • This suggests potential applications in the treatment of metabolic disorders related to insulin resistance .

Future Directions

Akt inhibitor VIII, along with other Akt inhibitors, is being actively researched for its potential use in cancer therapy . Future research will likely focus on improving the efficacy and selectivity of these inhibitors, as well as exploring their use in combination with other anticancer drugs .

properties

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436572
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akt inhibitor VIII

CAS RN

612847-09-3
Record name Akt-I-1,2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-6730
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
T Hsieh, DJ Bennett, BB Doonan, E Wu… - British Journal of …, 2019 - researchgate.net
… -in conformation is an essential molecular feature for allosteric inhibitors to exert their efficacy in inhibiting AKT, AKT E17K mutation is incapable of responding to pan-AKT inhibitor VIII […
Number of citations: 1 www.researchgate.net
V Mehra - 2023 - discovery.ucl.ac.uk
… We assessed the incorporation of Akt inhibitor VIII (further referred to as VIII), originally developed by Merck Research Laboratories, Pennsylvania, USA (Compound 16g) into the …
Number of citations: 0 discovery.ucl.ac.uk
F Buontempo, T Ersahin, S Missiroli, S Senturk… - Investigational new …, 2011 - Springer
… selective Akt inhibitor, Akt Inhibitor VIII on HCC cells [20, 21]. … LY294002, Wortmannin, and Akt inhibitor VIII, although it is … In the case of LY294002 and Akt inhibitor VIII, CI approached …
Number of citations: 63 link.springer.com
E Kostaras, T Kaserer, G Lazaro, SF Heuss… - British Journal of …, 2020 - nature.com
… Our analysis revealed that the side chain of Trp 80 in the PH domain of AKT1 π-stacks with MK-2206 (similar to what has been reported for AKT inhibitor VIII 12 ) (Fig. 2a). This is …
Number of citations: 25 www.nature.com
Y Tao, Y Guo, W Liu, J Zhang, X Li, L Shen… - Brazilian Journal of …, 2013 - SciELO Brasil
… AKT inhibitor VIII (10 µM) decreased the phosphorylation level of … with a combination of AKT inhibitor VIII and hyperthermia compared … Furthermore, AKT inhibitor VIII suppressed Ndrg2 …
Number of citations: 22 www.scielo.br
V Calleja, M Laguerre, B Larijani - Advances in biological regulation, 2012 - academia.edu
… PKBg/ Akt3 on the binding to Akt inhibitor VIII. Our experiments were guided by predictions … to play an important role in the positioning of Akt inhibitor VIII in vivo and that the absence of …
Number of citations: 10 www.academia.edu
K Bjune, L Wierød, S Naderi - PloS one, 2019 - journals.plos.org
… were exposed to ARQ-092, AKT inhibitor VIII, perifosine, AT7867 or CCT128930 for 14 h. Similar to MK-2206, ARQ-092 and AKT inhibitor VIII are allosteric AKT inhibitors that lock the …
Number of citations: 6 journals.plos.org
V Calleja, M Laguerre, PJ Parker, B Larijani - PLoS biology, 2009 - journals.plos.org
… From these findings, we elucidated the mechanism of action of a highly specific protein kinase B inhibitor, AKT inhibitor VIII. We determined that simultaneous binding of the inhibitor to …
Number of citations: 300 journals.plos.org
W Xing, W Guo, CH Zou, TT Fu, XY Li, M Zhu… - Journal of …, 2015 - Elsevier
… Rapamycin and AKT inhibitor VIII were used to determine the key role of AKT/mTOR … signaling by mTOR inhibitor rapamycin or AKT inhibitor VIII abolished acemannan-induced cyclin …
Number of citations: 89 www.sciencedirect.com
S Zheng, Y Yang, R Song, X Yang, H Liu, Q Ma… - Biochemical and …, 2015 - Elsevier
… Blockage of AKT signaling by AKT inhibitor VIII inhibited Ang-(1-7)-induced migration and invasion in 786-O cells. Taken together, our results provided the first evidence for the pro-…
Number of citations: 42 www.sciencedirect.com

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